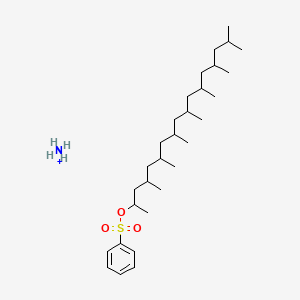
4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance yield and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, nucleophilic substitution can occur at the chloro or fluoro positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Besides Suzuki–Miyaura coupling, it can participate in other coupling reactions such as Stille and Heck reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.
Applications De Recherche Scientifique
4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are crucial in cancer treatment.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential as an antimicrobial and antifungal agent.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival . This makes it a promising candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: Another pyrimidine derivative used in the synthesis of bio-active compounds.
2-Chloropyrimidine: Used in the synthesis of various pharmaceutical agents.
Uniqueness
4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and methyl groups on the pyrimidine ring enhances its reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C12H10ClFN2 |
|---|---|
Poids moléculaire |
236.67 g/mol |
Nom IUPAC |
4-chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C12H10ClFN2/c1-7-3-5-9(6-4-7)12-15-8(2)10(14)11(13)16-12/h3-6H,1-2H3 |
Clé InChI |
LZXVWKFSQDSFEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


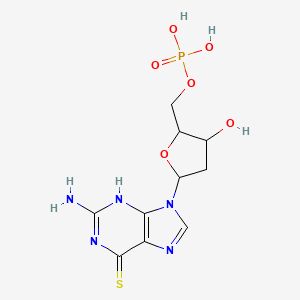


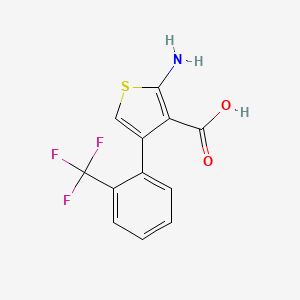
![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)


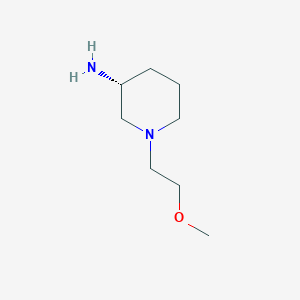
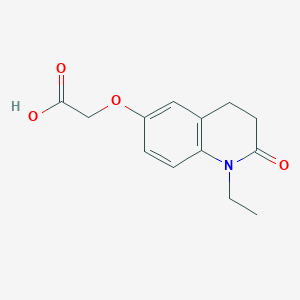


![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)
